molecular formula C9H10O3 B1213159 1-(Furan-3-yl)pentane-1,4-dione CAS No. 496-06-0

1-(Furan-3-yl)pentane-1,4-dione

Cat. No.: B1213159
CAS No.: 496-06-0
M. Wt: 166.17 g/mol
InChI Key: VUENWDJSJYJARL-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)pentane-1,4-dione is an organic compound with the molecular formula C9H10O3. It is also known by other names such as 1-(3-Furyl)pentane-1,4-dione and 1-(3-Furanyl)-1,4-pentanedione . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a pentane-1,4-dione moiety. The presence of both the furan ring and the diketone structure makes this compound interesting for various chemical reactions and applications.

Scientific Research Applications

1-(Furan-3-yl)pentane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Safety and Hazards

1-(Furan-3-yl)pentane-1,4-dione may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of electron-accepting units is of significant importance because the construction of donor (D)-acceptor (A) configurations is an effective strategy for tuning the electronic properties of π-conjugated systems . The synthesis of a fluorinated dihydropentalene-1,4-dione (FPD) derivative as a strong electron-accepting unit and the development of D−A−D π-extended molecules show promise for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Furan-3-yl)pentane-1,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a condensation mechanism, forming the desired diketone product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-yl)pentane-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)pentane-1,4-dione involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diketone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-3-yl)pentane-1,4-dione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the furan ring attachment can significantly affect the compound’s chemical properties and interactions with biological targets .

Properties

IUPAC Name

1-(furan-3-yl)pentane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUENWDJSJYJARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197919
Record name Ipomeanine
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ipomeanine
Source Human Metabolome Database (HMDB)
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CAS No.

496-06-0
Record name Ipomeanine
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Record name 496-06-0
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Record name Ipomeanine
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Record name IPOMEANINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3137OSG29L
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Record name Ipomeanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 - 43 °C
Record name Ipomeanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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